3-Bromo-1-[2-(4-methylphenyl)-2-oxoethyl]quinolinium
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Overview
Description
3-BROMO-1-[2-(4-METHYLPHENYL)-2-OXOETHYL]QUINOLIN-1-IUM is a complex organic compound that belongs to the quinolinium family This compound is characterized by the presence of a bromine atom, a quinoline ring, and a 4-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-BROMO-1-[2-(4-METHYLPHENYL)-2-OXOETHYL]QUINOLIN-1-IUM typically involves multi-step organic reactions. One common method includes the bromination of quinoline derivatives followed by the introduction of the 4-methylphenyl group through Friedel-Crafts acylation. The reaction conditions often require the use of strong acids like sulfuric acid or Lewis acids such as aluminum chloride to facilitate the acylation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and acylation reactions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity and quality.
Chemical Reactions Analysis
Types of Reactions
3-BROMO-1-[2-(4-METHYLPHENYL)-2-OXOETHYL]QUINOLIN-1-IUM undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
3-BROMO-1-[2-(4-METHYLPHENYL)-2-OXOETHYL]QUINOLIN-1-IUM has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Studied for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 3-BROMO-1-[2-(4-METHYLPHENYL)-2-OXOETHYL]QUINOLIN-1-IUM involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can inhibit certain enzymes involved in cellular metabolism, contributing to its antimicrobial and anticancer properties.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler analog with a nitrogen-containing aromatic ring.
4-Methylquinoline: Similar structure but lacks the bromine atom and the oxoethyl group.
Bromoquinoline: Contains a bromine atom but lacks the 4-methylphenyl and oxoethyl groups.
Uniqueness
3-BROMO-1-[2-(4-METHYLPHENYL)-2-OXOETHYL]QUINOLIN-1-IUM is unique due to the combination of its bromine atom, 4-methylphenyl group, and oxoethyl group, which confer distinct chemical reactivity and biological activity compared to its simpler analogs.
Properties
Molecular Formula |
C18H15BrNO+ |
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Molecular Weight |
341.2 g/mol |
IUPAC Name |
2-(3-bromoquinolin-1-ium-1-yl)-1-(4-methylphenyl)ethanone |
InChI |
InChI=1S/C18H15BrNO/c1-13-6-8-14(9-7-13)18(21)12-20-11-16(19)10-15-4-2-3-5-17(15)20/h2-11H,12H2,1H3/q+1 |
InChI Key |
XREVPVXTDKKQGY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C[N+]2=CC(=CC3=CC=CC=C32)Br |
Origin of Product |
United States |
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